N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to penetrate cell membranes, while the thiazole and thiophene rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and thiophene derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of the trifluoroethyl group, in particular, can enhance the compound’s metabolic stability and bioavailability .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S2/c13-12(14,15)6-16-9(19)3-8-5-22-11(17-8)18-10(20)7-1-2-21-4-7/h1-2,4-5H,3,6H2,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNSUENXLGGNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NC2=NC(=CS2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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